molecular formula C19H24O6S2 B14460641 2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] CAS No. 66152-51-0

2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]

Katalognummer: B14460641
CAS-Nummer: 66152-51-0
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: XLNQLPIEMVYTAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] is an organic compound characterized by its complex structure, which includes two benzene rings connected by a methylene bridge, each substituted with a propan-2-yl group and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] typically involves the reaction of 3-(propan-2-yl)benzene-1-sulfonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two benzene rings. The reaction conditions often require a temperature range of 130-160°C and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfonates.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonates, and sulfonic acid derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The methylene bridge and propan-2-yl groups contribute to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-Methylenebis[4-(propan-2-yl)benzene-1-sulfonic acid]
  • 2,2’-Methylenebis[3-(methyl)benzene-1-sulfonic acid]
  • 2,2’-Methylenebis[3-(ethyl)benzene-1-sulfonic acid]

Uniqueness

2,2’-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid] is unique due to the specific positioning of the propan-2-yl groups and the sulfonic acid groups on the benzene rings. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

66152-51-0

Molekularformel

C19H24O6S2

Molekulargewicht

412.5 g/mol

IUPAC-Name

3-propan-2-yl-2-[(2-propan-2-yl-6-sulfophenyl)methyl]benzenesulfonic acid

InChI

InChI=1S/C19H24O6S2/c1-12(2)14-7-5-9-18(26(20,21)22)16(14)11-17-15(13(3)4)8-6-10-19(17)27(23,24)25/h5-10,12-13H,11H2,1-4H3,(H,20,21,22)(H,23,24,25)

InChI-Schlüssel

XLNQLPIEMVYTAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)S(=O)(=O)O)CC2=C(C=CC=C2S(=O)(=O)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.